molecular formula C12H20O4S2 B14544876 Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate CAS No. 62087-23-4

Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate

Cat. No.: B14544876
CAS No.: 62087-23-4
M. Wt: 292.4 g/mol
InChI Key: OIYOJYOBFRONOR-UHFFFAOYSA-N
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Description

Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate is an organic compound with the molecular formula C12H20O4S2. It is a diester derived from but-2-enedioic acid (fumaric acid) and 2-(ethylsulfanyl)ethanol. This compound is of interest due to its unique chemical structure, which includes both ester and sulfanyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2-(ethylsulfanyl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

But-2-enedioic acid+2(2-(ethylsulfanyl)ethanol)Acid catalystBis[2-(ethylsulfanyl)ethyl] but-2-enedioate+Water\text{But-2-enedioic acid} + 2 \text{(2-(ethylsulfanyl)ethanol)} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} But-2-enedioic acid+2(2-(ethylsulfanyl)ethanol)Acid catalyst​Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkoxides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactive ester and sulfanyl groups.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate involves its interaction with various molecular targets and pathways:

    Oxidative Stress: The sulfanyl groups can undergo oxidation, leading to the formation of reactive oxygen species (ROS), which can modulate cellular redox states.

    Thiol Interactions: The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) fumarate
  • Bis(2-ethylhexyl) phthalate
  • Bis(2-butoxyethyl) adipate

Uniqueness

Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate is unique due to the presence of both ester and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for diverse applications.

Properties

CAS No.

62087-23-4

Molecular Formula

C12H20O4S2

Molecular Weight

292.4 g/mol

IUPAC Name

bis(2-ethylsulfanylethyl) but-2-enedioate

InChI

InChI=1S/C12H20O4S2/c1-3-17-9-7-15-11(13)5-6-12(14)16-8-10-18-4-2/h5-6H,3-4,7-10H2,1-2H3

InChI Key

OIYOJYOBFRONOR-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C=CC(=O)OCCSCC

Origin of Product

United States

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